molecular formula C20H34N4O3 B13693310 Methyl (S)-2-Amino-4-[(2-methoxyethyl)[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl]amino]butanoate

Methyl (S)-2-Amino-4-[(2-methoxyethyl)[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl]amino]butanoate

Cat. No.: B13693310
M. Wt: 378.5 g/mol
InChI Key: SVQMHAHLFODOPJ-UHFFFAOYSA-N
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Description

Methyl (S)-2-Amino-4-[(2-methoxyethyl)[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl]amino]butanoate is a complex organic compound with a unique structure that includes a naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-Amino-4-[(2-methoxyethyl)[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl]amino]butanoate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of organoboron reagents and palladium catalysts to couple aryl or vinyl halides with boronic acids or esters .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-Amino-4-[(2-methoxyethyl)[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl]amino]butanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl (S)-2-Amino-4-[(2-methoxyethyl)[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl]amino]butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (S)-2-Amino-4-[(2-methoxyethyl)[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl]amino]butanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (S)-2-Amino-4-[(2-methoxyethyl)[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl]amino]butanoate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets, making it valuable for specialized applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C20H34N4O3

Molecular Weight

378.5 g/mol

IUPAC Name

methyl 2-amino-4-[2-methoxyethyl-[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl]amino]butanoate

InChI

InChI=1S/C20H34N4O3/c1-26-15-14-24(13-10-18(21)20(25)27-2)12-4-3-7-17-9-8-16-6-5-11-22-19(16)23-17/h8-9,18H,3-7,10-15,21H2,1-2H3,(H,22,23)

InChI Key

SVQMHAHLFODOPJ-UHFFFAOYSA-N

Canonical SMILES

COCCN(CCCCC1=NC2=C(CCCN2)C=C1)CCC(C(=O)OC)N

Origin of Product

United States

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